4-Benzyl-2-tert-butylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54976-35-1 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-benzyl-2-tert-butylphenol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-12-14(9-10-16(15)18)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3 |
InChI Key |
SQEDIXZDIZJDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Benzyl Tert Butylphenols
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group is a primary site of reactivity in 4-benzyl-2-tert-butylphenol, readily participating in reactions characteristic of phenols, such as etherification and esterification.
Etherification and Esterification Reactions
Etherification of this compound can be achieved through various synthetic methodologies. The Williamson ether synthesis, a classical approach, involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For instance, reaction with an appropriate alkyl halide in the presence of a base like sodium hydroxide (B78521) would yield the corresponding alkyl ether derivative.
Recent advancements have explored more environmentally friendly and efficient methods. For example, iron(III) chloride has been utilized as a catalyst for the symmetrical etherification of benzyl (B1604629) alcohols in green solvents like propylene (B89431) carbonate. nih.gov While this specific study focused on benzyl alcohols, the principles can be extended to phenolic compounds. Another approach involves the direct benzylation of carboxylic acids with toluene (B28343), catalyzed by palladium, to form benzyl esters, showcasing the versatility of C-H activation strategies. organic-chemistry.org
Formation of Glycidyl (B131873) Ethers for Polymer Chemistry
A particularly significant derivatization of the phenolic hydroxyl group is its conversion to a glycidyl ether. This is typically achieved by reacting this compound with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide. evitachem.comwikipedia.org The reaction proceeds in two main steps: the initial formation of a chlorohydrin intermediate via the nucleophilic attack of the phenoxide on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization with the elimination of a chloride ion to form the glycidyl ether.
The resulting 4-benzyl-2-tert-butylphenyl glycidyl ether is a valuable monomer in polymer chemistry. The presence of the epoxide ring allows it to undergo ring-opening polymerization with various co-monomers and curing agents to produce epoxy resins with tailored properties. The bulky tert-butyl and benzyl groups can influence the physical and mechanical properties of the final polymer, such as its thermal stability, chemical resistance, and flexibility. The synthesis of similar glycidyl ethers, such as p-tert-butylphenyl glycidyl ether, is well-documented and highlights the industrial importance of this class of compounds. evitachem.comnih.gov
Aromatic Substitution Reactions on the Phenol (B47542) Ring
The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and alkyl groups. The positions for substitution are directed by these existing substituents. The hydroxyl group is a strong ortho, para-director, while the benzyl and tert-butyl groups are also ortho, para-directing. However, the steric hindrance imposed by the bulky tert-butyl group at the 2-position and the benzyl group at the 4-position significantly influences the regioselectivity of these reactions.
Given that the para position is already occupied by the benzyl group, electrophilic substitution would be expected to occur at the positions ortho to the hydroxyl group. The position adjacent to the tert-butyl group (position 3) is sterically hindered. Therefore, the most likely position for electrophilic attack is the position ortho to the hydroxyl group and meta to the benzyl group (position 6).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 6-position. Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would result in the corresponding 6-halo derivative. The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and avoid potential side reactions.
Transformations of Alkyl and Benzyl Substituents
Beyond the reactivity of the phenolic hydroxyl and the aromatic ring, the benzyl and tert-butyl substituents can also undergo chemical transformations, although these generally require more specific and often harsher reaction conditions.
Reactions with Acetals (e.g., Dimethoxymethane)
Reactions of phenols with acetals, such as dimethoxymethane (B151124), in the presence of an acid catalyst can lead to the formation of bridged diarylmethane derivatives. This type of reaction, a form of electrophilic aromatic substitution, introduces a methylene (B1212753) bridge between two phenol rings. For this compound, reaction with dimethoxymethane could potentially link two molecules at their respective 6-positions, the most accessible ortho position to the hydroxyl group. The resulting bis(4-benzyl-2-tert-butyl-6-hydroxyphenyl)methane would be a more complex phenolic structure with potential applications as an antioxidant or in resin manufacturing.
Modification of Benzyl and Tert-Butyl Moieties
The benzyl group itself can be subject to modification. For instance, catalytic hydrogenation can reduce the benzyl group to a cyclohexylmethyl group. Conversely, oxidation reactions could potentially convert the benzylic methylene group to a carbonyl, forming a benzoyl derivative, although this would require careful selection of the oxidizing agent to avoid oxidation of the phenol ring.
The tert-butyl group is generally quite stable and resistant to many chemical transformations. However, under forcing conditions, such as in the presence of a strong acid catalyst at elevated temperatures, dealkylation (removal of the tert-butyl group) or rearrangement can occur. wikipedia.org This is a known reaction for alkylated phenols and can be used to either remove the group entirely or to isomerize the molecule.
Synthesis of Linked Phenolic Structures and Bridged Systems
The synthesis of linked and bridged phenolic structures from this compound is a key area of its chemical reactivity, leading to the formation of larger, more complex molecules with applications in areas such as polymer stabilizers, antioxidants, and host-guest chemistry. These reactions typically involve the formation of covalent bonds between two or more phenol units, either directly or through a linking moiety. The primary methods for achieving this include condensation reactions with aldehydes, oxidative coupling, and the introduction of sulfur or phosphorus-based bridges.
Condensation with Aldehydes to Form Methylene-Bridged Compounds and Calixarenes:
One of the most well-established methods for linking phenolic units is through condensation with aldehydes, most commonly formaldehyde (B43269). This reaction, typically catalyzed by an acid or base, results in the formation of methylene bridges between the aromatic rings. The position of the benzyl and tert-butyl groups on the this compound molecule directs the condensation to the ortho-positions relative to the hydroxyl group.
While specific studies on the formaldehyde condensation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-studied reactions of structurally similar phenols, such as 2,4-di-tert-butylphenol (B135424) and p-tert-butylphenol. For instance, the condensation of 2,4-dialkylphenols with formaldehyde or its equivalents like dimethylformal is a known method for producing 2,2'-methylenebis(4,6-dialkylphenols). mdpi.com
A significant class of bridged systems derived from phenols and aldehydes are calixarenes. These are macrocyclic compounds formed by the hydroxyalkylation of a phenol with an aldehyde. nih.gov The synthesis of calixarenes from p-tert-butylphenol is a well-established process and provides a model for the potential cyclooligomerization of this compound. google.comlgm.gov.mygoogle.com The process generally involves a base-catalyzed reaction with formaldehyde, followed by heating in a high-boiling point solvent to promote cyclization. google.comlgm.gov.my The size of the resulting calixarene (B151959) (i.e., the number of phenolic units) can be controlled by the reaction conditions, such as the choice of base and solvent. google.com
Table 1: Examples of Methylene-Bridged Phenolic Structures from Analogous Phenols
| Starting Phenol | Reagent | Catalyst/Conditions | Product | Reference |
| 2,4-dialkylphenol | Dimethylformal | Acid catalyst, 30-140 °C | 2,2'-methylenebis(4,6-dialkylphenols) | mdpi.com |
| p-tert-butylphenol | Formaldehyde | NaOH, heat | p-tert-butylcalix[n]arenes (n=4, 6, 8) | google.comgoogle.com |
| 2,4-di-tert-butylphenol | Formalin, 2,4-di-tert-butylaniline | - | Benzoxazine derivative | google.com |
Oxidative Coupling Reactions:
Oxidative coupling is another important strategy for linking phenolic units, typically resulting in the formation of a direct carbon-carbon or carbon-oxygen-carbon bond between two phenol molecules. This process is often catalyzed by metal complexes or enzymatic systems and proceeds via the formation of phenoxy radicals.
For sterically hindered phenols, such as those with tert-butyl groups ortho to the hydroxyl group, oxidative coupling often leads to the formation of biphenols. While direct studies on the oxidative coupling of this compound are limited, research on analogous compounds like 2,4-di-tert-butylphenol demonstrates the feasibility of this approach. For example, the oxidative phenol coupling of 2,4-di-tert-butylphenol can be catalyzed by copper(I)-exchanged zeolite catalysts. nih.gov Another method involves reacting a phenol with hydrogen peroxide under basic conditions in the presence of a phase transfer agent to form biphenols. googleapis.com
Table 2: Examples of Oxidative Coupling of Analogous Phenols
| Starting Phenol | Catalyst/Reagent | Product Type | Reference |
| 2,4-di-tert-butylphenol | CuI-USY zeolite | Biphenol | nih.gov |
| Phenols with ortho or para hydrogen | H₂O₂, base, phase transfer catalyst | Biphenol | googleapis.com |
Synthesis of Sulfur and Phosphorus-Bridged Systems:
The introduction of sulfur or phosphorus atoms can create bridges between phenolic units, leading to the formation of thiobisphenols and phosphite (B83602) esters, respectively. These compounds are of significant industrial interest as antioxidants and polymer additives.
The reaction of hindered phenols with sulfur chlorides (SCl₂ or S₂Cl₂) is a common method for synthesizing sulfur-bridged phenols. For instance, reacting a mixture of hindered phenols with a sulfur chloride in the presence of a polar modifier can produce liquid, sulfur-bridged hindered phenol compositions that are effective antioxidants. google.com
Phosphorus-bridged systems can be synthesized by reacting the phenol with phosphorus trichloride (B1173362) (PCl₃). A well-known example is the synthesis of tris(2,4-di-tert-butylphenyl) phosphite, a widely used antioxidant, from 2,4-di-tert-butylphenol and PCl₃. kyoto-u.ac.jp This reaction is typically carried out in a multi-stage process in the absence of a solvent. kyoto-u.ac.jp Given the structural similarities, it is expected that this compound could undergo analogous reactions to form corresponding sulfur- and phosphorus-bridged derivatives.
Table 3: Examples of Sulfur and Phosphorus-Bridged Phenolic Structures from Analogous Phenols
| Starting Phenol | Reagent | Product Type | Reference |
| Hindered Phenols | Sulfur chloride | Sulfur-bridged phenols | google.com |
| 2,4-di-tert-butylphenol | Phosphorus trichloride | Tris(2,4-di-tert-butylphenyl) phosphite | kyoto-u.ac.jp |
Advanced Materials Science Applications
Role as Antioxidants and Stabilizers in Polymeric Systems
The primary function of 4-Benzyl-2-tert-butylphenol in polymeric materials is to act as an antioxidant, protecting them from degradation caused by oxidative processes. This is crucial for extending the service life and maintaining the performance of plastics, rubbers, and lubricants.
Mechanisms of Oxidative Protection in Plastics, Rubber, and Lubricants
The antioxidant activity of this compound stems from its ability to function as a radical scavenger. energiforsk.se The degradation of many polymers is an auto-oxidative process initiated by the formation of free radicals. These highly reactive species can then participate in a chain reaction, leading to the cleavage of polymer chains and a loss of mechanical properties.
The mechanism of protection involves the donation of a hydrogen atom from the hydroxyl group of the phenol (B47542) to a free radical, thereby neutralizing it and terminating the degradation chain. energiforsk.se The resulting phenoxyl radical is stabilized by the steric hindrance provided by the bulky tert-butyl group, which prevents it from initiating new degradation chains. energiforsk.se This steric shielding makes the phenoxyl radical less reactive and more stable. energiforsk.se
Impact on Material Durability and Performance under Oxidative Stress
The incorporation of this compound and similar hindered phenolic antioxidants significantly enhances the durability and performance of materials subjected to oxidative stress. mdpi.com Oxidative stress can be induced by various factors, including heat, UV radiation, and exposure to oxygen. mdpi.com
By inhibiting oxidative degradation, these antioxidants help to:
Maintain Mechanical Properties: In plastics and rubber, oxidation leads to embrittlement, loss of tensile strength, and reduced elongation. Antioxidants mitigate these effects, preserving the material's intended mechanical performance.
Prevent Discoloration: The oxidation of polymers can result in the formation of chromophoric groups, leading to yellowing or other undesirable color changes. specialchem.com Antioxidants help to maintain the original appearance of the material.
Extend Service Life: By slowing down the degradation process, antioxidants extend the useful lifetime of polymeric products, reducing the need for premature replacement.
The effectiveness of this compound can be further enhanced through synergistic combinations with other types of stabilizers, such as phosphites and thioesters, which act as secondary antioxidants by decomposing hydroperoxides, a key intermediate in the oxidation process. rangdaneh.ir
Applications in Polymer Synthesis and Modification
Beyond its role as a stabilizer, this compound also finds application in the synthesis and modification of polymers, where it can influence the final properties of the material.
Chain Stopper and End-Capping Functions in Polymerization Processes (e.g., Polycarbonate Resins)
In certain polymerization reactions, it is necessary to control the molecular weight of the resulting polymer. This compound can act as a chain stopper or end-capping agent, particularly in the synthesis of polycarbonate resins. vinatiorganics.com
During the polymerization of polycarbonates, a monofunctional phenol like 4-tert-butylphenol (B1678320) can be introduced to terminate the growing polymer chains. google.compenpet.com This is because it has only one reactive site (the hydroxyl group), which, upon reaction, caps (B75204) the end of the polymer chain and prevents further growth. penpet.com This allows for precise control over the molecular weight distribution, which in turn influences the processability and mechanical properties of the final polycarbonate product. vinatiorganics.compenpet.com
Integration into Epoxy Resin Formulations and Curing Agents
This compound and its derivatives can be incorporated into epoxy resin formulations to modify their properties. made-in-china.comvinatiorganics.com Epoxy resins are thermosetting polymers that require a curing agent or hardener to form a cross-linked network. threebond.co.jpsuzehg.com
Phenolic compounds can be used to modify epoxy resins, and the glycidyl (B131873) ether of para-tertiary butyl phenol is used as a hardener in some epoxy resin systems. vinatiorganics.com The incorporation of such phenolic structures can enhance the thermal stability and chemical resistance of the cured epoxy resin.
Furthermore, research has been conducted on epoxy-acrylic resins derived from para-tert-butylphenol formaldehyde (B43269) novolac resins. lew.ro These materials exhibit interesting curing behaviors and thermal properties, highlighting the versatility of tert-butylated phenols in creating specialized polymer systems. lew.ro
Stabilization of Crosslinked and Non-Crosslinked Polyethylene (B3416737) Materials
Polyethylene, in both its crosslinked and non-crosslinked forms, is susceptible to thermo-oxidative degradation. bme.hu Hindered phenolic antioxidants are essential for the stabilization of these materials. mdpi.comgoogle.com
Crosslinked polyethylene (PEX) is widely used in applications requiring enhanced thermal and mechanical properties, such as in pipes (B44673) and cables. The crosslinking process, often initiated by peroxides, can generate free radicals that consume conventional antioxidants. researchgate.netgoogle.com Therefore, stabilizers that are effective under these conditions are crucial.
Hindered phenols, including derivatives of tert-butylphenol, are used to protect polyethylene from degradation during processing and throughout its service life. mdpi.comspecialchem.com They can be used in combination with other stabilizers to provide comprehensive protection against both thermal and UV degradation. mdpi.comrangdaneh.ir The choice of stabilizer and its concentration is critical to ensure long-term stability without interfering with the crosslinking process itself. google.com
Functionalization in Protective Coatings and Adhesives
While direct research on the functionalization of this compound in protective coatings and adhesives is limited, the applications of its parent compound, 4-tert-butylphenol, provide a strong indication of its potential roles. Phenolic compounds are widely used as building blocks for resins that are crucial components of high-performance coatings and adhesives.
One of the primary applications of similar phenolic structures is in the production of phenolic and epoxy resins. For instance, 4-tert-butylphenol is a key ingredient in the manufacture of para-tertiary-butylphenol formaldehyde resin, which is valued for its durability and flexibility in adhesives, particularly for bonding materials like leather and rubber. It is also used to modify epoxy resins, acting as a chain stopper to control molecular weight and, consequently, the properties of the cured resin. nih.gov The glycidyl ether of 4-tert-butylphenol, formed by reacting it with epichlorohydrin (B41342), serves as a hardener in epoxy resin systems. nih.govwikipedia.org
Given its structural similarities, this compound is anticipated to function as a valuable monomer or additive in these systems. The benzyl (B1604629) group could offer enhanced aromatic interactions and potentially improve thermal stability or compatibility with other aromatic components in a formulation. The tert-butyl group provides steric hindrance, which can protect the phenolic hydroxyl group and the polymer backbone from oxidative degradation.
Table 1: Potential Applications of this compound in Coatings and Adhesives Based on Analogous Compounds
| Application Area | Potential Function of this compound | Expected Improvement in Material Properties |
| Epoxy Resins | Co-monomer or modifier | Control of molecular weight, enhanced thermal stability |
| Phenolic Resins | Monomer for resin synthesis | Increased durability, flexibility, and adhesion |
| Industrial Adhesives | Component of rubber-based or leather adhesives | Strong bonding, chemical resistance |
| Protective Coatings | Additive or part of the polymer backbone | UV resistance, prevention of oxidative degradation |
Thermal Stability and Degradation Studies in Material Contexts
The thermal stability of phenolic compounds is a critical factor in their application in materials science, especially for materials that are processed or used at elevated temperatures. Studies on related compounds like 4-tert-butylphenol and other hindered phenols provide insights into the expected thermal behavior of this compound.
Research on the thermal stability of 4-tert-butylphenol has been conducted in the temperature range of 673–738 K. researchgate.net These studies help in understanding the degradation pathways, which predominantly involve isomerization of the tert-butyl group. researchgate.net The presence of a benzyl group in this compound would likely influence its degradation mechanism. The carbon-carbon bond between the phenyl and benzyl groups is relatively stable, but the benzylic protons are susceptible to radical abstraction, which could initiate degradation pathways.
In the context of polymers and other materials, phenolic compounds often act as antioxidants, enhancing the thermal stability of the material they are incorporated into. The mechanism of action involves the phenolic hydroxyl group donating a hydrogen atom to scavenge free radicals, thereby terminating the degradation chain reactions. The steric hindrance provided by the tert-butyl group in this compound is crucial for stabilizing the resulting phenoxy radical and preventing it from initiating further degradation.
Thermogravimetric analysis (TGA) is a common technique to study the thermal decomposition of such compounds. For example, the thermal decomposition of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide, a compound also containing a benzyl group, has been studied, with decomposition starting at 100 °C. conicet.gov.ar The thermal stability of a material containing this compound would depend on the polymer matrix, the concentration of the additive, and the presence of other stabilizing or destabilizing agents.
Table 2: Thermal Properties of Related Phenolic Compounds
| Compound | Temperature Range of Study (K) | Key Findings on Thermal Behavior |
| 4-tert-butylphenol | 673–738 | Predominant role of isomerization transformations. researchgate.net |
| 4-tert-butyl diphenyl oxide | 703–763 | Radical isomerization of the tert-butyl substituent. researchgate.net |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 445.8–524.0 | Decomposition products include isobutene and 2-tert-butyl-4-methylphenol. nih.gov |
| N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide | Starts at 373 (100 °C) | Thermal decomposition yields benzylsulfamide, CO2, and 2-methylpropene. conicet.gov.ar |
The data on these related compounds suggest that this compound would likely exhibit good thermal stability, making it a suitable additive for improving the high-temperature performance of various materials.
Mechanistic Investigations of Antioxidant Activity: in Vitro Models
Radical Scavenging Assays
Radical scavenging is a primary mechanism by which antioxidants exert their protective effects. The ability of a compound to donate a hydrogen atom or an electron to a reactive radical can be quantified using various assays, each with its own specific radical species.
The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the radical scavenging activity of antioxidant compounds. The mechanism of scavenging typically involves the donation of a hydrogen atom from the antioxidant to the stable DPPH radical, resulting in the reduction of DPPH and a corresponding color change that can be measured spectrophotometrically.
The 2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay is another common method for evaluating antioxidant capacity. This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound. The reduction in the blue-green color of the ABTS•+ solution is proportional to the antioxidant's concentration and potency.
Specific data on the ABTS radical cation scavenging activity of 4-Benzyl-2-tert-butylphenol is limited in the available scientific literature. However, for the related compound 2,4-di-tert-butylphenol (B135424), an IC50 value of 17 µg/ml has been reported, indicating its capacity to scavenge the ABTS radical cation. thaiscience.info In a study on sweet potato extract, the active component, identified as 2,4-di-tert-butylphenol, demonstrated the ability to scavenge ABTS radical anions in a dose-dependent manner. nih.gov
The hydroxyl radical (•OH) is a highly reactive and damaging reactive oxygen species. Hydroxyl radical competition assays, such as the deoxyribose assay, are used to determine a compound's ability to scavenge these radicals. In this assay, the antioxidant competes with a detector molecule (like deoxyribose) for hydroxyl radicals. The extent to which the antioxidant protects the detector molecule from degradation is a measure of its scavenging activity.
Detailed studies quantifying the hydroxyl radical scavenging activity of this compound with specific IC50 values are not prominently featured in the reviewed literature. However, the general principle of this assay is that effective hydroxyl radical scavengers will inhibit the degradation of the detector molecule. researchgate.net
Metal Ion Chelation Mechanisms
Transition metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species through Fenton-type reactions. The ability of a compound to chelate these metal ions can be a significant antioxidant mechanism, as it prevents them from participating in redox cycling.
Information specifically detailing the metal ion chelation mechanisms of this compound is scarce. However, for the analogous compound 2,4-di-tert-butylphenol, metal chelating activity has been demonstrated. One study reported an IC50 value of 20 µg/ml for the metal chelating activity of 2,4-DTBP. thaiscience.info This suggests that phenolic structures of this nature may have the capacity to bind metal ions, thereby reducing their pro-oxidant potential.
Inhibition of Lipid Peroxidation Pathways
Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cellular damage. Antioxidants can inhibit this process by scavenging the initiating radicals or by inhibiting enzymes involved in the peroxidation cascade.
Lipoxygenases (LOX) are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, a key step in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Inhibition of LOX can therefore be an important anti-inflammatory and antioxidant mechanism.
Protection Against Induced Lipid Peroxidation in Cellular Homogenates
The efficacy of this protection in a complex biological matrix like a cellular homogenate would depend on several factors, including the compound's ability to partition into the lipid phase where peroxidation occurs and the stability of the resulting phenoxyl radical. The lipophilic nature of the benzyl (B1604629) and tert-butyl groups in this compound suggests it would readily associate with cellular membranes, a key site of lipid peroxidation.
Structure-Activity Relationships for Antioxidant Potency in Phenolic Compounds
The antioxidant potency of phenolic compounds is intricately linked to their chemical structure. Key determinants include the number and position of hydroxyl groups, the nature of substituents on the aromatic ring, and steric hindrance around the hydroxyl group. csic.esresearchgate.net
The antioxidant activity of hindered phenolic compounds is influenced by several factors:
Stability of the phenoxyl radical: After donating a hydrogen atom, the resulting radical's stability is crucial. Electron-donating groups on the ring can delocalize the unpaired electron, increasing stability. researchgate.net
Steric hindrance: Bulky groups, such as tert-butyl groups, at the ortho positions (C2 and C6) can sterically hinder the hydroxyl group. This hindrance can enhance antioxidant activity by preventing the phenoxyl radical from participating in pro-oxidant reactions. lgm.gov.my
Nature of the para-substituent: The group at the para-position (C4) significantly modulates antioxidant activity. Electron-donating groups at this position generally enhance activity. The benzyl group in this compound, with its electron-donating methylene (B1212753) bridge and aromatic ring, is expected to contribute favorably to the antioxidant capacity. In some cases, the methylene group of a para-substituent can also donate a hydrogen atom, further enhancing antioxidant potential. csic.esresearchgate.net
Studies on various 2,4-disubstituted phenols have provided insights that can be extrapolated to this compound. For instance, the antioxidant activity of 2,6-di-tert-butyl-4-hydroxymethylphenol is noted to be strong, with the methylene group being able to provide a hydrogen atom to free radicals. csic.esresearchgate.net This suggests that the benzylic methylene group in this compound could play a similar role.
In Vitro Anti-inflammatory Mechanisms
Direct research on the in vitro anti-inflammatory mechanisms of this compound is scarce. However, the anti-inflammatory properties of other hindered phenolic compounds have been investigated. For example, combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) have been shown to exert potent anti-inflammatory activity in lipopolysaccharide (LPS)-activated RAW264.7 cells, suggesting a synergistic antioxidant effect is at play. nih.govresearchgate.net While some individual hindered phenols showed slight anti-inflammatory activity on their own, their combined effect was more pronounced. nih.gov This suggests that the antioxidant properties of these compounds are closely linked to their anti-inflammatory potential, likely by mitigating the oxidative stress that contributes to the inflammatory cascade. Given its structural similarities, it is plausible that this compound could exhibit anti-inflammatory effects through similar antioxidant-mediated pathways.
Antimicrobial and Antifungal Activity Mechanisms in Model Organisms
Specific studies detailing the antimicrobial and antifungal mechanisms of this compound, including its impact on biofilm formation and hyphal growth, are not available. However, extensive research on the closely related compound, 2,4-di-tert-butylphenol, provides a strong basis for inferring potential activities.
2,4-di-tert-butylphenol has demonstrated significant antifungal activity against various pathogens, including Candida albicans and Ustilaginoidea virens. nih.gov The proposed mechanisms of action include:
Disruption of Cell Wall and Membrane: Scanning electron microscopy and fluorescence staining have indicated that 2,4-di-tert-butylphenol can damage the cell wall and membrane of fungal cells, leading to cell death. nih.gov
Inhibition of Biofilm Formation: This compound has been shown to inhibit the formation of biofilms by C. albicans, a crucial virulence factor. frontiersin.org
Inhibition of Hyphal Growth: A key step in the pathogenesis of C. albicans is the transition from yeast to hyphal form. 2,4-di-tert-butylphenol has been observed to inhibit this hyphal development, which is a likely mechanism for its anti-biofilm activity. frontiersin.org
The antimicrobial activity of 2,4-di-tert-butylphenol has also been noted against various bacteria, including Cutibacterium acnes, where it demonstrated strong inhibitory effects. mdpi.com The antimicrobial spectrum of different di-tert-butylphenol isomers varies, with the 2,4- and 3,5-isomers showing more potent activity against certain bacteria than the 2,6-isomer. mdpi.com
Given these findings, it is reasonable to hypothesize that this compound may also possess antimicrobial and antifungal properties, potentially acting through similar mechanisms of membrane disruption and inhibition of virulence factors like biofilm and hyphal formation. The presence of the benzyl group could influence its partitioning into microbial membranes and its interaction with cellular targets, potentially modulating its efficacy compared to 2,4-di-tert-butylphenol.
Coordination Chemistry and Ligand Design
Design and Synthesis of Benzyl-Tert-butylphenol-Derived Ligands
The versatility of the 4-benzyl-2-tert-butylphenol scaffold is demonstrated in the diverse range of ligands that can be synthesized from it. These ligands are designed to control the coordination environment around a metal center, influencing its reactivity and catalytic activity.
Schiff Base Ligands
Schiff base ligands derived from this compound are synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. These ligands are valued for their facile synthesis and the stability of the resulting metal complexes. The imine (-C=N-) linkage provides a strong coordination site, and the substituents on the phenol (B47542) ring and the amine precursor allow for systematic modification of the ligand's properties. For instance, the reaction of o-vanillin with 2-amino-N-(2-pyridyl)-benzene sulfonamide yields a Schiff base that can coordinate to various metal ions. nih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.gov
Linked Phenol Ligands (e.g., Methylene-Bridged Phenols)
Methylene-bridged bis(phenolate) ligands are another important class of ligands derived from this compound. These are typically synthesized by linking two phenol units with a methylene (B1212753) group. The resulting ligand, 4,4'-Methylenebis[2,6-di-tert-butylphenol], is a well-characterized diarylmethane. nih.gov These ligands can coordinate to a single metal center in a bidentate fashion or bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. The bridge's flexibility and the steric bulk of the tert-butyl groups play a crucial role in determining the geometry and reactivity of the metal complexes.
Indenylphenol and Related Systems as Stereocontrol Ligands
While specific examples of indenylphenol ligands directly derived from this compound are not prevalent in the provided search results, the principle of using bulky phenol derivatives to create stereocontrolling ligands is well-established. The steric hindrance provided by the tert-butyl and benzyl (B1604629) groups can be exploited to create chiral environments around a metal center, which is critical for asymmetric catalysis.
Bis(o-aminophenolato) and C-Capped Tris(phenolate) Ligand Architectures
The reaction of this compound derivatives can lead to the formation of complex ligand architectures such as bis(o-aminophenolato) and C-capped tris(phenolate) systems. For example, N,N′-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine is a redox-active ligand capable of coordinating to various transition metals. mdpi.com This ligand can exist in multiple protonation and oxidation states, leading to a rich coordination chemistry and the formation of complexes with interesting electronic and magnetic properties. mdpi.com The synthesis of cobalt(II) amine-bis(phenolate) complexes demonstrates the versatility of these ligand systems. researchgate.net
Metal Complex Formation and Characterization
Ligands derived from this compound readily form stable complexes with a wide range of transition metals. The characterization of these complexes provides valuable insights into their structure, bonding, and potential applications.
Coordination with Early and Late Transition Metals (e.g., Ti, Zr, Hf, Ta, Nb, V, Sn)
The sterically demanding nature of this compound-derived ligands makes them particularly suitable for stabilizing early transition metals in high oxidation states.
Titanium (Ti): A variety of titanium complexes with phenolate-based ligands have been synthesized and characterized. nih.govchemrxiv.orgscispace.comnih.govresearchgate.net For instance, Ti(IV) complexes with heterocyclic ligands have been shown to be active in ethylene (B1197577) polymerization. scispace.com The synthesis of Ti complexes supported by an ortho-terphenoxide ligand has been reported, and their application in alkyne hydroamination catalysis has been explored. nih.gov The coordination chemistry of titanium complexes with sulfur-linked bis(phenolate) ligands has also been investigated. researchgate.net
Zirconium (Zr) and Hafnium (Hf): Zirconium and hafnium complexes with amine bis(phenolate) ligands have been synthesized and studied for their catalytic activity in the ring-opening polymerization of lactide. hw.ac.uk The steric bulk on the ligand plays a critical role in determining the nuclearity of the resulting complexes. hw.ac.uk Mixed ligand Zr(IV) complexes have also been synthesized and characterized. researchgate.net The synthesis and reactivity of Zr and Hf benzyl complexes supported by carbazolide-based PNP pincer ligands have been explored. nih.gov
Vanadium (V): A vanadium complex with the redox-active ligand N,N′-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine has been characterized, revealing a distorted pentagonal bipyramidal geometry around the vanadium center. mdpi.com
Tin (Sn): Guanidine-phenolate ligands have been used to stabilize tin complexes, which have been evaluated for the ring-opening polymerization of rac-lactide. nih.gov
The following table summarizes some of the key research findings on metal complexes with ligands derived from substituted phenols:
| Metal | Ligand Type | Key Findings |
| Ti | ortho-terphenoxide | Active catalysts for alkyne hydroamination. nih.gov |
| Ti | PCP pincer | Synthesis and characterization of Ti(III) and Ti(IV) complexes. chemrxiv.org |
| Ti, Zr, Hf | Biphenolate phosphine | Synthesis of group 4 complexes and their use in ring-opening polymerization. nih.gov |
| Ti, Zr | Guanidine-phenolate | Catalysts for the polymerization of rac-lactide. nih.gov |
| Zr | Amine bis(phenolate) | Formation of polymetallic aggregates with catalytic activity in ROP of lactide. hw.ac.uk |
| V | Bis(o-aminophenolato) | Formation of a distorted pentagonal bipyramidal complex. mdpi.com |
Influence of Ligand Architecture on Metal Coordination Geometry and Stability
The architecture of ligands derived from this compound significantly dictates the geometry and stability of the resulting metal complexes. The spatial arrangement of the bulky tert-butyl group and the flexible benzyl group imposes specific steric and electronic constraints that influence how a metal ion can coordinate.
The primary factors influencing coordination are:
Steric Hindrance: The tert-butyl group at the ortho position to the phenolic hydroxyl group creates significant steric bulk around the metal's coordination sphere. numberanalytics.com This hindrance can prevent the formation of highly crowded coordination environments, often favoring lower coordination numbers. For instance, it can lead to distortions from ideal geometries, such as a tetrahedral complex being pushed towards a square planar arrangement. numberanalytics.com In some cases, bulky ligands protect the metal center from deactivating side reactions, enhancing complex stability. psu.edu The introduction of steric hindrance can prevent deformations in a complex's geometry, leading to more perfect tetrahedral structures in some instances. nih.gov
Ligand Flexibility: The benzyl group introduces a degree of rotational freedom. This flexibility allows the ligand to adapt to the electronic and steric requirements of different metal centers, potentially enabling the formation of various coordination geometries. This adaptability is crucial in designing catalysts where the active site must accommodate incoming substrate molecules.
Electronic Effects: The phenoxide donor is a hard, anionic ligand that forms strong bonds with various transition metals. The electronic properties of the metal center can be fine-tuned by modifying substituents on the aromatic rings, although the steric effects of bulky groups often play a more dominant role in determining the final structure. researchgate.net
The interplay of these factors allows for the rational design of metal complexes with predictable geometries, a cornerstone for developing catalysts with specific selectivities.
Table 1: Predicted Coordination Geometries based on Ligand Features
| Ligand Feature | Dominant Influence | Likely Coordination Geometry | Rationale |
| Bulky tert-butyl group | Steric Hindrance | Distorted Tetrahedral, Square Planar | Prevents ideal coordination, protects the metal center. numberanalytics.compsu.edu |
| Flexible Benzyl group | Conformational Adaptability | Varies (e.g., Octahedral, Trigonal Bipyramidal) | Accommodates different metal ion sizes and electronic preferences. |
| Phenolic Oxygen | Hard Donor Atom | Forms stable complexes with hard metal ions | Strong electrostatic interaction. |
Catalytic Applications of Metal-Ligand Complexes (e.g., α-Olefin Polymerization)
Metal complexes featuring sterically hindered phenoxide ligands, such as those derived from this compound, have emerged as promising catalysts, particularly for α-olefin polymerization. researchgate.net The unique combination of steric bulk and electronic properties makes them highly effective in controlling polymer chain growth and structure.
In the presence of a co-catalyst like methylaluminoxane (B55162) (MAO), Group 4 metal complexes with bulky phenoxide ligands can act as homogeneous catalysts for ethylene polymerization, producing high molecular weight polyethylene (B3416737). psu.edu The steric hindrance provided by the ligand is crucial for creating a mononuclear active species, which is believed to be the catalytically active form. psu.edu
One notable application is in late-transition metal catalysis, for example, with nickel. Neutral nickel(II) complexes with bulky phosphine-phenoxide ligands have demonstrated exceptionally high activity (up to 10⁷ g·molNi⁻¹·h⁻¹) for ethylene polymerization, even at elevated temperatures and in the presence of polar additives. researchgate.net This robustness is a significant advantage over many traditional catalysts that are often deactivated under such conditions. researchgate.net The bulky phenoxide ligand helps to stabilize the active catalytic species and can influence the microstructure of the resulting polymer.
Furthermore, the electronic nature of the phenoxide ligand can be tuned. Electron-donating groups on the ligand have been shown to enhance catalytic performance and the incorporation of comonomers in copolymers. researchgate.net This tunability allows for the synthesis of a wide range of polymers with unique properties, from linear high-density polyethylene to branched copolymers.
Table 2: Catalytic Performance of Related Sterically Hindered Phenoxide-Metal Complexes in Ethylene Polymerization
| Catalyst System | Co-catalyst | Activity (g polymer/mol catalyst·h) | Polymer Characteristics | Reference |
| Group 4 Metal-Alkoxide | MAO | High | High molecular weight, broad MWD | psu.edu |
| Phosphine-Phenoxide Nickel | None | Up to 1.0 x 10⁷ | Linear, high molecular weight | researchgate.net |
| Amido-Quinoline-Based Hf | MAO | Up to 8.3 x 10⁶ | Excellent 1-octene (B94956) incorporation | researchgate.net |
Crystal Engineering and Supramolecular Interactions in Ligand-Metal Systems
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. ul.ie In metal-ligand systems involving this compound, both strong coordination bonds and weaker supramolecular interactions guide the assembly of molecules into a crystalline lattice. rsc.org
The key interactions governing the crystal structure include:
Hydrogen Bonding: The phenolic hydroxyl group, if not deprotonated for coordination, is a strong hydrogen bond donor. Even in phenoxide complexes, coordinated water molecules or other proton-donating species can form intricate hydrogen bond networks, stabilizing the crystal packing. The interaction between a phenol and its deprotonated form (phenolate) is a particularly strong and reliable hydrogen bond, known as a supramolecular heterosynthon, which can be used to build robust ionic co-crystals. nih.govacs.org
π-π Stacking: The benzyl and phenol aromatic rings provide platforms for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings align, are crucial in organizing the molecules in the solid state and can influence the material's electronic properties.
These non-covalent interactions work in concert with the primary metal-ligand coordination to create complex and often novel three-dimensional architectures. mdpi.com By systematically modifying the ligand—for example, by introducing additional functional groups capable of specific interactions—it is possible to engineer crystalline materials with specific topologies and functions, such as porous materials for gas storage or host-guest systems. nih.gov The study of these interactions is fundamental to developing new materials with predictable structures and properties. researchgate.net
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Analyses
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum of 4-Benzyl-2-tert-butylphenol reveals characteristic absorption bands corresponding to its specific chemical bonds. Key vibrational frequencies include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group, with its breadth suggesting hydrogen bonding interactions.
C-H Stretching (Aromatic): Sharp peaks are typically observed just above 3000 cm⁻¹, corresponding to the C-H bonds of the two aromatic rings.
C-H Stretching (Aliphatic): Absorption bands just below 3000 cm⁻¹ are assigned to the C-H stretching vibrations of the tert-butyl and benzyl (B1604629) methylene (B1212753) groups.
C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the phenyl and benzyl rings.
O-H Bending and C-O Stretching: These vibrations typically appear in the fingerprint region (below 1400 cm⁻¹), providing further confirmation of the phenol (B47542) structure.
FT-Raman Spectroscopy:
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the analysis of this compound, FT-Raman spectra would highlight the symmetric vibrations of the aromatic rings and the carbon skeleton of the tert-butyl and benzyl substituents.
A study on a related compound, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, confirmed its structure using IR spectroscopy in conjunction with other methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments and Conformational Analysis
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, the expected signals are:
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm) arises from the protons on the substituted phenol and benzyl rings.
Hydroxyl Proton: A singlet, which can be broad and its chemical shift variable depending on concentration and solvent, corresponds to the phenolic -OH group.
Benzyl Methylene Protons: A singlet around δ 3.9-4.1 ppm is characteristic of the two protons of the -CH₂- group connecting the two aromatic rings. rsc.org
tert-Butyl Protons: A sharp singlet at approximately δ 1.3-1.4 ppm, integrating to nine protons, is indicative of the magnetically equivalent methyl groups of the tert-butyl substituent. rsc.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Key chemical shifts for this compound would include:
Aromatic Carbons: Signals in the range of δ 110-160 ppm correspond to the carbons of the two aromatic rings. The carbon bearing the hydroxyl group will be shifted downfield, as will the other substituted carbons.
Benzyl Methylene Carbon: A signal around δ 40-45 ppm is expected for the benzylic carbon.
tert-Butyl Carbons: Two distinct signals are anticipated for the tert-butyl group: one for the quaternary carbon and another for the three equivalent methyl carbons.
The chemical shifts of related compounds like 4-tert-butylphenol (B1678320) and 4-(2-Butyl)phenol have been extensively documented and provide a basis for assigning the spectra of this compound. nih.govchemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Phenols
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 4-tert-Butylphenol | CDCl₃ | Aromatic: ~7.2, ~6.8; OH: ~4.8; tert-Butyl: ~1.3 | Aromatic: ~153, ~144, ~126, ~115; tert-Butyl (quat): ~34; tert-Butyl (CH₃): ~31 |
| 4-Benzylphenol (B16752) | Polysol | - | Aromatic: ~155, ~142, ~130, ~129, ~127, ~116; Benzyl: ~41 |
Note: Chemical shifts are approximate and can vary based on experimental conditions. The table is for illustrative purposes based on known data for related structures.
Mass Spectrometry Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS) for Molecular Identification and Purity Assessment
Mass spectrometry techniques are crucial for determining the molecular weight of this compound and assessing its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the presence of this compound. The use of a high-resolution mass spectrometer, such as a time-of-flight (TOF) analyzer, allows for the determination of the compound's exact mass, which aids in confirming its elemental composition. rsc.org Atmospheric pressure chemical ionization (APCI) can be a suitable ionization source for this type of compound, sometimes offering better sensitivity than electrospray ionization (ESI). acs.org
Electron Ionization-Mass Spectrometry (EI-MS):
EI-MS involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and a series of fragment ion peaks that provide structural information. For this compound, key fragmentation pathways would likely involve cleavage of the benzyl group and loss of methyl groups from the tert-butyl substituent. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of 4-tert-butylphenol is available in the NIST WebBook and shows characteristic fragmentation patterns. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aromatic rings in this compound contain π-electrons that can be excited by UV radiation. The UV-Vis spectrum would be expected to show absorption bands characteristic of substituted phenols. For example, 4-tert-butylphenol exhibits absorption maxima that can be influenced by the solvent and pH. researchgate.net The presence of the benzyl group may cause a slight shift in the absorption bands compared to simpler alkylphenols.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, its phenoxy radical can be generated through oxidation. EPR spectroscopy would be the primary tool to characterize this radical species. The resulting spectrum's g-value and hyperfine coupling constants would provide information about the distribution of the unpaired electron density within the radical, which is influenced by the tert-butyl and benzyl substituents. Studies on sterically hindered phenols like 2,4,6-tri-tert-butylphenol (B181104) have shown the formation of stable phenoxy radicals that can be readily studied by EPR. wikipedia.orgcanada.ca
Complementary Techniques for Additive Identification in Polymeric Matrices
This compound and related compounds are often used as additives in polymers. Specialized techniques are employed to identify and quantify these additives within the complex polymer matrix.
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS):
Py-GC-MS is a powerful technique for analyzing the composition of polymeric materials. The polymer sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This method can be used to detect the presence of this compound as an additive released during pyrolysis. tno.nlresearchgate.netundip.ac.idshimadzu.com
Accelerated Solvent Extraction (ASE) followed by Gas Chromatography-Mass Spectrometry (GC-MS):
ASE is a technique for extracting chemical compounds from a solid matrix using solvents at elevated temperatures and pressures. This method can be used to efficiently extract this compound from a polymer. The resulting extract is then concentrated and analyzed by GC-MS to identify and quantify the additive.
Based on a comprehensive search of available literature, specific computational and theoretical characterization studies focusing solely on the chemical compound “this compound” are not available. Research providing detailed data for Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MESP) mapping, vibrational frequency predictions, thermodynamic properties calculations, or molecular docking simulations for this specific molecule could not be located.
Therefore, it is not possible to provide the requested detailed article with the required data tables and research findings for "this compound" at this time. Further experimental or theoretical research would be required to characterize this specific compound according to the outlined computational methods.
Computational Chemistry and Theoretical Characterization
Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity and Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological and chemical activities of compounds based on their molecular structures. nih.gov For phenolic compounds, QSAR models often correlate physicochemical properties with activities such as antioxidant capacity or toxicity. nih.govjst.go.jp
The reactivity and biological effects of 4-Benzyl-2-tert-butylphenol can be theoretically predicted by developing QSAR models. These models typically incorporate descriptors that quantify key molecular features. For phenolic compounds, the most influential parameters are generally related to hydrophobicity and electronic characteristics. jst.go.jp
Key QSAR Descriptors for Phenolic Compounds:
| Descriptor Category | Specific Descriptors | Relevance to this compound |
| Hydrophobicity | LogP (octanol-water partition coefficient), LogD (distribution coefficient) | The bulky tert-butyl and benzyl (B1604629) groups contribute significantly to the lipophilicity of the molecule, which influences its ability to cross biological membranes and interact with nonpolar environments. |
| Electronic Properties | Hammett constants (σ), Ionization potential (IP), Bond dissociation enthalpy (BDE) of the O-H bond, pKa | These descriptors are crucial for predicting the antioxidant activity, as they relate to the ease of hydrogen atom transfer from the hydroxyl group to neutralize free radicals. The electron-donating nature of the alkyl substituents affects the phenolic oxygen's reactivity. nih.gov |
| Steric Properties | Molar refractivity, Sterimol parameters | The size and shape of the benzyl and tert-butyl groups can influence how the molecule fits into active sites of enzymes or receptors, affecting its biological activity. |
A hypothetical QSAR model for the antioxidant activity of a series of substituted phenols, including this compound, might take the form of a multiple linear regression equation:
pIC50 = c0 + c1(LogP) + c2(BDE-OH) + c3(IP) researchgate.net
Where pIC50 represents the negative logarithm of the half-maximal inhibitory concentration (a measure of antioxidant activity), and the coefficients c0, c1, c2, c3 are determined from a training set of molecules with known activities. researchgate.net Such models are instrumental in screening new phenolic compounds for their potential antioxidant efficacy. nih.gov
Investigation of Hydrogen Bonding and Intermolecular Interactions
The hydroxyl group of this compound is a primary site for hydrogen bonding, which plays a critical role in its physical properties and interactions with other molecules. scirp.org Computational methods such as Natural Bond Orbital (NBO) analysis and the Atoms in Molecules (AIM) theory are employed to characterize these non-covalent interactions. nih.gov
Natural Bond Orbital (NBO) Analysis:
NBO analysis provides a detailed picture of the electron density distribution and interactions between orbitals. nih.gov For this compound, NBO analysis can elucidate:
Intramolecular Hydrogen Bonding: While less likely due to the substitution pattern, the potential for weak interactions between the hydroxyl hydrogen and the π-system of the benzyl group can be assessed.
Intermolecular Hydrogen Bonding: The analysis can quantify the strength of hydrogen bonds formed between the phenolic -OH group (as a donor) and acceptor molecules (e.g., water, solvents), or between the oxygen lone pairs (as an acceptor) and donor molecules. researchgate.net This is achieved by examining the interaction energy between the lone pair orbitals of the oxygen atom and the antibonding orbital of the O-H bond of an interacting molecule. researchgate.net
Atoms in Molecules (AIM) Theory:
AIM theory analyzes the topology of the electron density to define atomic basins and the paths of maximum electron density between them, known as bond paths. The presence of a bond path between a hydrogen atom and an acceptor atom is a definitive criterion for the existence of a hydrogen bond. Properties at the bond critical point (BCP) on this path, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.
Expected Intermolecular Interactions for this compound:
| Interaction Type | Description | Computational Evidence |
| O-H···O Hydrogen Bond | The primary hydrogen bonding interaction where the phenolic hydroxyl group acts as a donor to an oxygen-containing acceptor molecule. | NBO analysis would show significant stabilization energy from the delocalization of electron density from the acceptor's lone pair to the σ*(O-H) antibonding orbital. AIM would reveal a bond path between H and the acceptor O. |
| π-π Stacking | Interaction between the aromatic rings of two this compound molecules. | This interaction is driven by electrostatic and van der Waals forces between the quadrupole moments of the phenyl rings. |
| C-H···π Interactions | The hydrogen atoms of the tert-butyl or benzyl groups can interact with the π-electron clouds of adjacent aromatic rings. | These are generally weaker interactions but can contribute to the overall stability of molecular aggregates. |
Computational studies on simpler phenol-water complexes have shown that such hydrogen bonding interactions are significant and play a crucial role in the molecular associations of these compounds. scirp.org
Kinetic Modeling of Chemical Processes
Kinetic modeling is essential for understanding the rates and mechanisms of chemical reactions, such as the thermal degradation of this compound. This is particularly relevant for applications where the compound may be exposed to high temperatures.
The thermal degradation of substituted phenols can proceed through various pathways, including isomerization, dealkylation, and oxidation. researchgate.net A kinetic model for the thermal degradation of this compound would consist of a set of elementary reaction steps, each with an associated rate constant.
For instance, a study on the thermal stability of the related compound 4-tert-butylphenol (B1678320) identified key degradation pathways. researchgate.net A similar approach could be applied to this compound, with potential reaction steps including:
Isomerization: Migration of the tert-butyl or benzyl group to other positions on the phenolic ring.
Dealkylation: Cleavage of the C-C bond to release isobutene (from the tert-butyl group) or toluene (B28343) (from the benzyl group), leaving a substituted phenol (B47542).
Dimerization/Polymerization: Reactions between molecules to form larger oligomeric structures.
The rate constants for these reactions are typically expressed using the Arrhenius equation:
k = A * exp(-Ea / RT)
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the gas constant
T is the absolute temperature
Hypothetical Kinetic Parameters for Thermal Degradation:
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Isomerization of tert-butyl group | 150 - 200 | 10¹² - 10¹⁴ |
| De-tert-butylation | 200 - 250 | 10¹³ - 10¹⁵ |
| De-benzylation | 250 - 300 | 10¹⁴ - 10¹⁶ |
Note: These values are illustrative and would need to be determined through specific experimental or high-level computational studies.
By developing a comprehensive kinetic model based on these and other potential elementary reactions, the stability of this compound under various temperature conditions can be predicted. nih.govpolimi.it This is crucial for its use as an industrial additive, such as a stabilizer in polymers. nsc.ru
Environmental Research: Distribution, Transformation, and Biological Interactions in Model Organisms
Environmental Pathways and Fate
Comprehensive experimental data on the environmental degradation, persistence, bioaccumulation, and monitored concentrations of 4-Benzyl-2-tert-butylphenol are not available in the reviewed scientific literature. The following subsections reflect this lack of specific information.
Degradation and Persistence Assessment in Aqueous and Soil Environments
There are no specific studies detailing the degradation rates, pathways, or persistence of this compound in aqueous and soil environments. Research on other alkylphenols, such as 4-tert-butylphenol (B1678320) (4-t-BP), indicates that it is considered difficult to biodegrade and can be persistent in aquatic environments epa.govnih.gov. Photodegradation has been investigated as a potential removal process for 4-t-BP, with studies showing it can be broken down by hydroxyl radicals under UV irradiation, though mineralization can be slow epa.govnih.govmdpi.com. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Bioaccumulation Potential in Environmental Compartments
Specific studies measuring the bioaccumulation or bioconcentration factor (BCF) for this compound in any environmental compartment could not be identified. For context, related compounds like 4-tert-butylphenol have shown a low potential to bioconcentrate in fish, with reported BCF values well below the threshold for significant bioaccumulation industrialchemicals.gov.au. The log octanol-water partition coefficient (log Kow) for 4-tert-octylphenol, another related compound, suggests a moderate bioaccumulation potential, which is supported by measured BCF values of a few hundred in fish service.gov.uk. Without experimental data, the bioaccumulation potential of this compound remains uncharacterized.
Environmental Monitoring and Concentration Analysis in Aquatic Systems
There is a lack of published environmental monitoring data reporting the detection or concentration of this compound in rivers, lakes, oceans, or other aquatic systems. While various alkylphenols are recognized as environmental contaminants of concern, monitoring programs have not specifically targeted this compound service.gov.uk. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard includes exposure predictions for this compound based on modeling, but these are not substitutes for real-world monitoring data epa.gov.
Mechanistic Studies of Biological Interactions in Non-Human Model Organisms
Direct research on the biological effects of this compound on specific model organisms is not present in the available literature. The information below pertains to related compounds, which may offer insights but are not directly applicable.
Effects on Aquatic Life (e.g., Digestive Gland Inflammation in Asian Clam, Growth Inhibition in Green Algae, Neurotoxicity and Immunotoxicity in Zebrafish)
No studies were found that investigated the effects of this compound on the Asian clam (Corbicula fluminea), green algae, or zebrafish (Danio rerio).
For related compounds, research has shown:
2,4-di-tert-butylphenol (B135424) (2,4-DTBP) can inhibit the growth of the green alga Chlorella pyrenoidosa and negatively affect the development of zebrafish embryos, causing mortality and malformation at certain concentrations nih.gov. It has also been shown to alter the intestinal microbiota and cause tissue damage in adult zebrafish nih.gov.
4-tert-butylphenol (4-t-BP) induces developmental toxicity, cardiotoxicity, and hypopigmentation in zebrafish embryos nih.gov.
These findings highlight the potential for tert-butylated phenols to be toxic to aquatic life, but specific research on the benzyl-substituted version is needed.
Endocrine Activity and Nuclear Receptor Activation in In Vitro and Model Systems (e.g., Retinoid X Receptors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ)/RXR heterodimer)
There is no direct experimental evidence on the endocrine activity of this compound or its ability to activate nuclear receptors. However, research on structurally similar tert-butylphenols provides a strong basis for a potential mechanism of action.
Studies have demonstrated that 2,4-di-tert-butylphenol (2,4-DTBP) is an endocrine disruptor that functions as an agonist for the Retinoid X Receptor (RXR) nih.govnih.gov. RXR is a crucial nuclear receptor that forms heterodimers with many other receptors, including the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). The activation of the PPARγ/RXR heterodimer is a key step in adipogenesis (the formation of fat cells) nih.govosti.gov.
Research has shown that 2,4-DTBP can bind directly to the RXRα ligand-binding domain, which in turn activates the PPARγ/RXRα heterodimer nih.gov. This activation occurs because the PPARγ/RXR complex is a "permissive" heterodimer, meaning it can be activated by a ligand binding to the RXR partner alone nih.govembopress.org. Molecular modeling and crystal structure analysis have identified the specific interactions between the tert-butyl groups of 2,4-DTBP and the ligand-binding pocket of RXRα that are responsible for this activation nih.govnih.gov.
Given the structural similarities—specifically the presence of a phenol (B47542) ring with a tert-butyl group—it is plausible that this compound could exhibit similar endocrine-disrupting activities by interacting with RXR. However, this remains a hypothesis that requires direct experimental testing.
Influence on Cellular Differentiation Processes (e.g., Adipogenesis in Human Mesenchymal Stem Cells, Osteogenic Differentiation in Human Induced Pluripotent Stem Cells)
No published research is available on the effects of this compound on adipogenesis in human mesenchymal stem cells or osteogenic differentiation in human induced pluripotent stem cells.
Mechanistic Investigations of Toxicity Pathways in Model Organisms
There is no available literature investigating the specific mechanistic toxicity pathways of this compound in any model organism.
Environmental Transformations and Metabolite Formation (e.g., Photodegradation Byproducts)
Scientific studies on the environmental transformation, including photodegradation byproducts and other metabolites, of this compound could not be located.
Conclusion and Future Research Directions
Synthesis of Current Research Landscape and Key Findings
The current research landscape for 4-Benzyl-2-tert-butylphenol (CAS No. 54976-35-1) is best described as nascent. lookchem.comnih.gov Publicly available scientific literature focusing specifically on its synthesis, properties, and applications is exceptionally limited. The compound is commercially available from suppliers of rare and unique chemicals, sometimes with the disclaimer that in-depth analytical data has not been collected, placing the onus of characterization on the researcher. sigmaaldrich.com
The primary "finding" regarding this compound is its existence as a known chemical entity, distinct from its more thoroughly investigated isomers such as 2-benzyl-4-tert-butylphenol (B14590842) and the widely used antioxidant 2,4-di-tert-butylphenol (B135424). epa.govnist.gov
A plausible synthetic route can be inferred from established principles of organic chemistry, specifically the Friedel-Crafts alkylation. cerritos.eduethz.ch The reaction would likely involve the benzylation of 2-tert-butylphenol (B146161). In this precursor, the hydroxyl (-OH) and tert-butyl groups are ortho-para directing. The bulky tert-butyl group at the C2 position sterically hinders the adjacent ortho positions, while the activating hydroxyl group strongly directs the incoming benzyl (B1604629) group to the para position (C4), yielding the target molecule. However, specific documented examples and optimization of this particular transformation are not readily found in the literature.
In contrast, extensive research is available for related compounds. For instance, 4-tert-butyl-2-(α-methylbenzyl)phenol has been synthesized and identified as a highly effective extractant for rubidium and cesium. gychbjb.comgoogle.com Furthermore, a wide range of other alkylated phenols are produced on a large scale for use as antioxidants, UV stabilizers, and polymer additives. wikipedia.orgresearchgate.netgoogle.com The significant body of research on these related molecules provides a foundation upon which hypotheses about this compound can be built, but it also highlights the stark lack of direct investigation into this specific isomer.
Identification of Knowledge Gaps and Emerging Research Avenues
The lack of dedicated research translates into a vast knowledge gap concerning nearly all aspects of this compound's characteristics and potential. Key areas where information is absent include:
Physicochemical Properties: Detailed, experimentally verified data on properties such as melting point, boiling point, solubility in various solvents, and spectroscopic characteristics (NMR, IR, MS) are not consolidated in the scientific literature.
Chemical Reactivity: Beyond the expected phenolic chemistry, its specific reaction kinetics, antioxidant potential, and stability under various conditions (e.g., thermal, UV) remain unquantified.
Material Science Applications: There is no documented research exploring its efficacy as an antioxidant, UV stabilizer, plasticizer, or chain terminator in polymers—roles commonly filled by its isomers. wikipedia.org
Biological Activity: While other substituted phenols are studied for their biological effects, including potential toxicity or therapeutic uses, no such data exists for this compound.
These knowledge gaps define the emerging research avenues. The most immediate and critical direction is the fundamental characterization of the compound. This involves:
Optimized Synthesis and Purification: Developing and documenting a high-yield, scalable synthesis, likely via the Friedel-Crafts benzylation of 2-tert-butylphenol, followed by rigorous purification and characterization.
Comprehensive Property Analysis: Systematic measurement of its physical, chemical, and thermal properties to establish a baseline for any future application-oriented research.
Prospects for Novel Applications and Fundamental Understanding within Chemical and Materials Science
The prospects for this compound are, at present, speculative but can be logically extrapolated from the known applications of structurally similar hindered and substituted phenols.
Prospects in Materials Science: The primary anticipated application lies in its use as a polymer additive. Hindered phenols are cornerstone antioxidants in the plastics and rubber industries, where they function as radical scavengers to prevent oxidative degradation during processing and end-use. wikipedia.org A key research question is how the specific 2-tert-butyl, 4-benzyl substitution pattern affects its performance relative to other antioxidants. It could potentially offer a unique balance of reactivity, volatility, and compatibility with specific polymer matrices. Its efficacy as a UV stabilizer or as a chain stopper to control molecular weight in polymerization processes also warrants investigation. wikipedia.org
Prospects in Chemical Science: As a chemical intermediate, it could serve as a precursor for more complex molecules. For example, the phenolic hydroxyl group could be further functionalized to create novel ligands for catalysis or building blocks for specialty polymers. Its structural isomer, 4-tert-butyl-2-(α-methylbenzyl)phenol, is a noted extractant for specific metals. google.com This suggests that this compound could be investigated for its own potential in solvent extraction and coordination chemistry, particularly for separating valuable or toxic metal ions.
Contributions to Fundamental Understanding: Systematic study of this compound and its isomers would provide valuable data for a deeper fundamental understanding of structure-property relationships in substituted phenols. By comparing isomers, researchers can precisely probe how the steric and electronic environment around the phenolic hydroxyl group impacts antioxidant mechanisms, reaction kinetics, and intermolecular interactions. This understanding is critical for the rational design of next-generation stabilizers, antioxidants, and other functional molecules with tailored properties for advanced materials and chemical processes.
Q & A
Q. What are the recommended methodologies for synthesizing 4-Benzyl-2-tert-butylphenol with high purity?
Synthesis typically involves Friedel-Crafts alkylation or selective benzylation of phenol derivatives under controlled conditions. Key steps include:
- Use of Lewis acid catalysts (e.g., AlCl₃) for regioselective tert-butyl group introduction.
- Purification via column chromatography or recrystallization to achieve >97% purity, as validated by GC analysis .
- Structural confirmation via NMR (¹H/¹³C) and FTIR spectroscopy to verify substitution patterns and functional groups .
Q. How can researchers ensure accurate structural characterization of this compound?
Employ a combination of spectroscopic and chromatographic techniques:
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
- GC-MS : Confirm molecular ion peaks (e.g., m/z 268 for C₁₇H₂₀O) and fragmentation patterns.
- HPLC : Assess purity and detect trace impurities using reverse-phase columns .
Advanced Research Questions
Q. What experimental design considerations are critical for in vitro toxicological studies of this compound?
Follow OECD Test Guidelines (e.g., TG 473 for chromosomal aberration assays):
- Use mammalian cell lines (e.g., Chinese Hamster Lung cells) with metabolic activation systems (e.g., S9 mix).
- Test multiple concentrations (e.g., 0.1–100 µg/mL) to determine dose-response relationships.
- Include positive controls (e.g., mitomycin C) and negative controls (solvent-only) to validate assay reliability .
Q. How should researchers address contradictions in cytotoxicity data across different studies?
Contradictions may arise from variations in experimental conditions. Mitigate by:
Q. What are the thermodynamic stability profiles of this compound under varying conditions?
Evaluate using:
- DSC (Differential Scanning Calorimetry) : Measure melting points (e.g., 62–64°C) and decomposition temperatures.
- TGA (Thermogravimetric Analysis) : Assess thermal stability under inert atmospheres (N₂) to avoid oxidation .
- Solubility studies in polar/non-polar solvents to inform formulation strategies .
Methodological Best Practices
Q. What protocols are recommended for handling and storing this compound safely?
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation.
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation .
- Waste Disposal : Follow EPA guidelines for phenolic compounds, including neutralization before disposal .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- GC-FID : Quantify impurities using flame ionization detection with internal standards.
- Elemental Analysis : Confirm C/H/O ratios within ±0.3% of theoretical values.
- Chiral HPLC : Resolve enantiomeric impurities if stereochemical purity is critical .
Data Interpretation Challenges
Q. What analytical strategies resolve conflicting spectral data for this compound derivatives?
- Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with computational models (e.g., DFT-predicted IR/NMR spectra) to identify discrepancies .
Q. How do steric effects from the tert-butyl group influence reactivity in derivatization reactions?
- The bulky tert-butyl group hinders electrophilic substitution at the ortho position.
- Kinetic studies (e.g., Hammett plots) can quantify steric vs. electronic contributions to reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
